(R)-Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

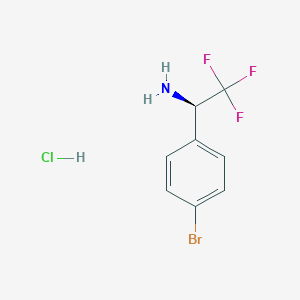

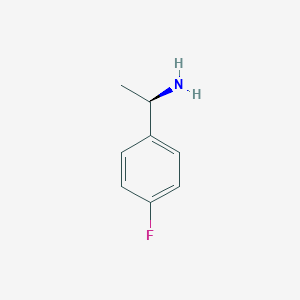

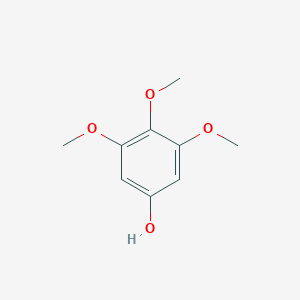

(R)-Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate, more commonly known as MBC, is a compound that has been used in a variety of scientific research applications. This compound is a derivative of pyrrolidine, which is a cyclic organic compound, and is a carboxylate ester. It is a white crystalline solid that has a wide range of applications in organic synthesis and research. MBC has been used in a variety of scientific research applications, including drug discovery, biochemical studies, and medicinal chemistry.

Aplicaciones Científicas De Investigación

Enantioselective Synthesis

(R)-Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate has been utilized in the enantioselective benzylation of methyl 4-oxo-3-piperidinecarboxylate, leading to the production of chiral compounds with moderate enantioselectivity. This process involves cheap materials and mild reaction conditions, proving beneficial for preparing biologically active compounds featuring a chiral 3-benzylpiperidine backbone (Wang et al., 2018).

Chemoenzymatic Synthesis

The chemical has been a key intermediate in chemoenzymatic approaches for synthesizing enantiomerically pure aza analogues of paraconic acid methyl ester and both enantiomers of methyl β-proline. Such methods demonstrate the substance's versatility in facilitating high enantiomeric excess (e.e.) through enzymatic resolution of chiral racemic mixtures (Felluga et al., 2001).

Antioxidant Activity

Research involving derivatives of this compound has revealed potent antioxidant activities. Compounds synthesized from this chemical backbone have demonstrated significant efficacy in scavenging free radicals and exhibiting higher antioxidant activity than well-known antioxidants like ascorbic acid (Tumosienė et al., 2019).

Synthetic Methodologies

The compound has been instrumental in the development of synthetic methodologies, such as the asymmetric Diels–Alder cycloaddition. This application has paved the way for the synthesis of enantiopure bicyclic β-amino acids, showcasing the compound's role in complex organic syntheses (Songis et al., 2007).

Metal-Organic Frameworks

In the realm of materials science, this compound derivatives have been used to synthesize novel metal-organic frameworks (MOFs) capable of effectively removing anionic dyes from aqueous solutions. These findings highlight the compound's utility in environmental remediation and purification technologies (Zhao et al., 2020).

Neuroprotective Agents

Furthermore, derivatives of this chemical have shown promising results as novel neuroprotective agents. Specifically, certain 1-benzyl-5-oxopyrrolidine-2-carboximidamide derivatives exhibit significant protective activities against cytotoxicity induced by N-methyl-d-aspartic acid (NMDA), suggesting potential therapeutic applications in neuroprotection (Zhang et al., 2019).

Propiedades

IUPAC Name |

methyl (3R)-1-benzyl-5-oxopyrrolidine-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO3/c1-17-13(16)11-7-12(15)14(9-11)8-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3/t11-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTRWSSDZHQOPJI-LLVKDONJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC(=O)N(C1)CC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1CC(=O)N(C1)CC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00350779 |

Source

|

| Record name | Methyl (3R)-1-benzyl-5-oxopyrrolidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00350779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

428518-36-9 |

Source

|

| Record name | Methyl (3R)-1-benzyl-5-oxopyrrolidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00350779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 428518-36-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Oxa-8-azaspiro[4.5]decan-3-one hydrochloride](/img/structure/B152065.png)

![Diethyl 2-[(1-naphthylamino)methylene]malonate](/img/structure/B152074.png)